2-Methoxyethyldiethylamine
Description
Structure
3D Structure
Properties
CAS No. |
34166-03-5 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-2)6-7-9-3/h4-7H2,1-3H3 |
InChI Key |
PPXWSSUGLNOXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxyethyldiethylamine and Its Analogues
Established Synthetic Pathways: A Review
Traditional methods for synthesizing 2-Methoxyethyldiethylamine and related compounds often rely on stepwise functional group transformations, including direct amination and etherification reactions. These can be designed using either convergent or divergent approaches.
The synthesis of this compound can be conceptually approached through two primary disconnections: formation of the C-N bond (amination) or formation of the C-O-C ether linkage (etherification).
Etherification: A common route involves the initial synthesis of 2-diethylaminoethanol, a key precursor. This is commercially achieved by the reaction of diethylamine (B46881) with ethylene (B1197577) oxide. google.com The resulting 2-diethylaminoethanol can then undergo Williamson ether synthesis, where its hydroxyl group is deprotonated with a strong base to form an alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the final this compound product.
Direct Amination: This approach involves the reaction of 2-methoxyethanol (B45455) with diethylamine. The direct amination of alcohols is a well-established industrial process for producing alkylated amines. rsc.org For instance, the direct synthesis of 2-methoxy ethylamine (B1201723) is achieved by the amination of ethylene glycol monomethyl ether with ammonia (B1221849). google.com A similar principle applies to the synthesis of secondary amines from alcohols and ammonia, where the activated 2-methoxyethanol has been shown to give almost quantitative conversion. researchgate.net This "hydrogen borrowing" strategy typically requires a catalyst and involves the initial dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation to the final amine product. rsc.org
| Synthetic Approach | Starting Materials | Key Reagents/Steps | General Conditions |
| Etherification | Diethylamine, Ethylene Oxide | 1. Synthesis of 2-diethylaminoethanol. 2. Williamson ether synthesis with a methylating agent (e.g., CH₃I). | Step 1: Controlled temperature. Step 2: Strong base, then alkyl halide. |
| Direct Amination | 2-Methoxyethanol, Diethylamine | Catalyst (e.g., Ru, Ni based), Hydrogen borrowing mechanism. rsc.orgresearchgate.net | Elevated temperature and pressure, often in a closed reactor system. google.com |
The principles of convergent and divergent synthesis offer strategic advantages in producing complex molecules and libraries of related compounds.
Divergent Synthesis: In contrast, a divergent synthesis begins with a central core molecule which is then elaborated in a stepwise fashion to create a library of structurally related compounds. nih.govucl.ac.uk For example, starting from a precursor like 2-chloro-N,N-diethylethanamine, one could react it with various sodium alkoxides (e.g., sodium methoxide, sodium ethoxide) to produce a range of 2-alkoxyethyldiethylamines, including the target compound. This strategy is particularly valuable in medicinal chemistry for creating diverse compound libraries for screening. nih.gov
Novel and Green Synthetic Protocols
Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. This includes the use of catalysis to lower energy barriers and process intensification to improve scalability and reduce waste.
Catalysis is central to the green production of amines. rsc.orgnih.gov The synthesis of tertiary amines, like this compound, from alcohols (2-methoxyethanol) and secondary amines (diethylamine) is a key area of research. This transformation, often proceeding via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism, avoids the use of stoichiometric alkylating agents and produces water as the main byproduct. acs.org A variety of metal catalysts have been shown to be effective.
Ruthenium Catalysts: Ruthenium pincer complexes are effective for the N-alkylation of amines with alcohols. organic-chemistry.orgarabjchem.org They can catalyze the dehydrogenative coupling of primary alcohols and amines to form secondary amines selectively. researchgate.net
Iridium Catalysts: Cp*-iridium complexes are highly reactive for the alkylation of amines with alcohols under mild conditions, sometimes even in water as a solvent. organic-chemistry.org
Palladium Catalysts: Palladium-catalyzed reactions have been developed for the synthesis of unsymmetrical secondary and tertiary amines. acs.org Recently, a palladium-catalyzed carbon-hydrogen amination cross-coupling reaction has been discovered, offering a simpler way to create tertiary amines from olefins and secondary amines. europeanpharmaceuticalreview.com
Other Metals: Heterogeneous bimetallic catalysts, such as Pt-Sn supported on alumina (B75360) or titania, have been patented for the preparation of secondary and tertiary amines from alcohols and amines in a closed reactor system. google.com Cobalt(II) catalysts have also been used for the N-alkylation of amines with alcohols. organic-chemistry.org
| Catalyst System | Substrates | Reaction Type | Key Features | Reference(s) |
| [Ru(p-cymene)Cl₂]₂ / dppf | Secondary Amine + Alcohol | N-Alkylation | Converts secondary amines to tertiary amines. | organic-chemistry.org |
| [Cp*Ir(Pro)Cl] | Amine + Alcohol | N-Alkylation | Active under mild conditions, can be used in water. | organic-chemistry.org |
| Pd-based catalysts | Amine + Amine | Amine Exchange | Synthesis of unsymmetrical amines. | acs.org |
| Ma-WhiteSOX/Palladium | Olefin + Secondary Amine | C-H Amination | Direct formation of tertiary amines from hydrocarbons. | europeanpharmaceuticalreview.com |
| Pt-Sn/γ-Al₂O₃ | Alcohol + Amine | Reductive Amination | Heterogeneous catalyst, high atom economy. | google.com |
Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. rccostello.comadress-ug.com Instead of traditional large batch reactors, PI often involves continuous flow processes, microreactors, and the use of alternative energy sources. frontiersin.org
For the synthesis of this compound, PI could offer significant advantages.
Continuous Flow Reactors: The synthesis of N,N-diethylethanolamine, a key precursor, has been described using a jacketed tubular reactor, which allows for efficient heat removal and continuous operation. google.com This approach minimizes the risks associated with highly exothermic reactions.
Miniaturization: PI involves the miniaturization of unit operations, which reduces capital expenditures, energy use, and the volume of hazardous materials in process at any given time. rccostello.com
Hybrid Technologies: The combination of different energy sources, such as microwaves or ultrasound, with continuous flow systems can synergistically enhance reaction kinetics, leading to faster and more efficient syntheses. frontiersin.org The systematic design of intensified systems can be approached using phenomena-based methods to identify optimal process configurations. dtu.dkosti.gov
Synthesis of Structurally Related Derivatives and Precursors
The synthesis of precursors and derivatives is crucial for accessing a wide range of related compounds.
Precursors: The most important precursor is 2-diethylaminoethanol (DEAE) . It is commercially prepared from diethylamine and ethylene oxide. DEAE itself is a valuable chemical intermediate used to produce esters, such as local anesthetics and other derivatives. evitachem.comoup.com For example, the esterification of 2-diethylaminoethanol with various benzoic acids is a common synthetic procedure. oup.comresearchgate.net
Derivatives: A variety of structurally related compounds can be synthesized using similar methodologies.
Varying the Ether Group: By replacing the methylating agent in the etherification step with other alkyl halides (e.g., ethyl iodide, propyl bromide), one can synthesize a series of 2-alkoxyethyldiethylamines .
Varying the Amine Group: Starting with 2-methoxyethanol, reaction with different secondary amines (e.g., dimethylamine, dipropylamine) via catalytic N-alkylation would yield analogues like 2-methoxyethyldimethylamine google.comdss.go.th or 2-methoxyethyldipropylamine .
Zwitterionic Derivatives: Tertiary amines like 2-methoxyethyldimethylamine can be reacted with sultones (e.g., 1,3-propanesultone) to synthesize zwitterionic compounds. google.com
| Compound Name | Structure | Synthetic Note | Reference(s) |
| 2-Diethylaminoethanol | (C₂H₅)₂NCH₂CH₂OH | Key precursor; synthesized from diethylamine and ethylene oxide. | |
| 2-(Diethylamino)ethyl benzoate | (C₂H₅)₂NCH₂CH₂O(CO)C₆H₅ | Derivative; synthesized by esterification of 2-diethylaminoethanol. | oup.com |
| 2-Methoxyethyldimethylamine | (CH₃)₂NCH₂CH₂OCH₃ | Analogue; used as a ligand and in the synthesis of zwitterions. | google.comdss.go.th |
| 2-Methoxyestradiol | C₁₉H₂₆O₃ | Methoxy-containing derivative synthesized via multi-step procedures. | nih.govnih.gov |
Strategies for Alkoxyethyl- and Diethylamine-Containing Scaffold Construction
The fundamental task in synthesizing the this compound scaffold is the coupling of a diethylamine unit with a 2-methoxyethyl moiety. The primary strategies to achieve this involve nucleophilic substitution, reductive amination, or a two-step process involving epoxide opening followed by etherification.
One of the most direct methods involves the alkylation of diethylamine with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride or bromide. In this SN2 reaction, diethylamine acts as the nucleophile, displacing the halide to form the target molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Alternatively, a two-step approach can be employed, starting with the reaction of diethylamine and ethylene oxide. This reaction, often catalyzed by Lewis acids or bases, yields N,N-diethylethanolamine. google.com The subsequent step is a Williamson ether synthesis , where the hydroxyl group of N,N-diethylethanolamine is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate to form the final methoxy (B1213986) ether linkage.
A third common strategy is reductive amination . This involves the reaction of 2-methoxyacetaldehyde with diethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the final tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
The synthesis of the diethylamine precursor itself can be accomplished through various industrial methods, such as the reaction of ethanol (B145695) and ammonia over a catalyst. sciencemadness.org For laboratory-scale synthesis, the hydrolysis of N,N-Diethyl-meta-toluamide (DEET) under basic conditions using a high-boiling solvent like ethylene glycol is a documented procedure. youtube.comsciencemadness.org
Below is a table summarizing these general synthetic strategies.
| Strategy | Diethylamine Source | Methoxyethyl Source | Key Reagents/Conditions | Primary Product |
| Nucleophilic Substitution | Diethylamine | 2-Methoxyethyl chloride | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | This compound |
| Epoxide Opening + Etherification | Diethylamine | Ethylene Oxide | 1. Catalyst (Acid or Base) 2. NaH, CH₃I | This compound |
| Reductive Amination | Diethylamine | 2-Methoxyacetaldehyde | Reducing agent (e.g., NaBH₃CN), pH control | This compound |
This table presents generalized synthetic strategies and common reagents.
Stereoselective and Regioselective Synthetic Challenges
While this compound itself is an achiral molecule without isomeric complexity, the synthesis of its analogues can present significant stereoselective and regioselective challenges. These challenges arise when introducing substituents that create chiral centers or when using unsymmetrical reagents that allow for multiple possible points of attachment.
Stereoselective Challenges:
Stereoselectivity becomes a critical factor when analogues of this compound are synthesized with chiral centers on the alkoxyethyl backbone or on the N-alkyl groups. For example, the synthesis of an analogue from 1-methoxypropan-2-ol would require controlling the stereochemistry at the C2 position.
Achieving such control often necessitates the use of asymmetric synthesis techniques. thieme.de This can involve:
Chiral auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction, after which it is removed.
Chiral catalysts: Asymmetric hydrogenation or transfer hydrogenation using catalysts with chiral ligands can be used to set stereocenters during a reductive amination pathway.
Enzyme-catalyzed reactions: Biocatalysis, using enzymes like transaminases or aldolases, can offer extremely high levels of stereocontrol in the formation of chiral amines and alcohols. researchgate.net
The synthesis of complex natural products containing substituted amino alcohol moieties, such as penaresidin (B1208786) A, provides a clear example of how stereocenters are carefully constructed using multi-step sequences involving stereoselective reactions. clockss.org
Regioselective Challenges:
Regioselectivity refers to the control over which of two or more possible positions a reaction occurs. This challenge is prominent when using unsymmetrical epoxides to build the alkoxyethyl scaffold. For instance, the reaction of diethylamine with propylene (B89431) oxide can yield two different regioisomeric products: one where the amine attacks the less substituted carbon (C1) and another where it attacks the more substituted carbon (C2).
The outcome of this ring-opening reaction is highly dependent on the reaction conditions:
Basic or neutral conditions: The reaction proceeds primarily via an SN2 mechanism. The nucleophilic diethylamine will preferentially attack the sterically less hindered carbon atom, leading to the anti-Markovnikov product.
Acidic conditions: The epoxide is first protonated, and the transition state develops more SN1 character. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge, leading to the Markovnikov product.
This principle of regiocontrol is a general feature in organic synthesis, observed in reactions such as the palladium-catalyzed hydroarylation of alkynes containing a heteroatom rsc.org and the silica-promoted synthesis of dithioethers. beilstein-journals.org
The following table illustrates the regioselective challenge in the synthesis of an analogue.
| Starting Epoxide | Nucleophile | Conditions | Major Regioisomeric Product | Type of Addition |
| Propylene Oxide | Diethylamine | Basic (e.g., NaOH) | 1-(Diethylamino)propan-2-ol | Anti-Markovnikov |
| Propylene Oxide | Diethylamine | Acidic (e.g., H₂SO₄) | 2-(Diethylamino)propan-1-ol | Markovnikov |
This table illustrates the expected major products based on general principles of epoxide ring-opening reactions.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxyethyldiethylamine
Reaction Kinetics and Thermodynamic Studies
The rate and feasibility of reactions involving 2-Methoxyethyldiethylamine are dictated by kinetic and thermodynamic parameters, which are in turn influenced by the molecule's structural characteristics.
The chemical behavior of this compound is a direct result of its electronic and steric properties. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophilic and basic center. The adjacent ether oxygen also has lone pairs, enabling the molecule to act as a bidentate ligand. However, the two ethyl groups attached to the nitrogen introduce significant steric bulk, which can hinder its approach to a reactive center. researchgate.netresearchgate.net
This duality is critical. While the electronic effects from the two heteroatoms favor strong coordination and reactivity, the steric hindrance from the alkyl groups can modulate this reactivity, sometimes preventing the molecule from binding or forcing it to adopt specific coordination modes. researchgate.netuni-due.de For instance, in reactions with sterically demanding substrates, the bulky ethyl groups may slow reaction rates compared to less hindered analogues like 2-methoxyethyldimethylamine. dss.go.thbath.ac.uk
Table 1: Influence of Structural Features on the Reactivity of this compound
| Structural Feature | Type of Effect | Influence on Reactivity |
|---|---|---|
| Tertiary Amine (Nitrogen) | Electronic | Acts as a strong nucleophile and Lewis base, readily donating its electron pair. |
| Ether Linkage (Oxygen) | Electronic | Provides a second coordination site, allowing for bidentate chelation to metal centers. |
| Two Ethyl Groups | Steric | Creates steric hindrance around the nitrogen atom, which can modulate coordination and reaction rates. |
| Flexible Ethyl Chain | Steric/Conformational | Allows the molecule to adopt various conformations to achieve stable chelate rings with metal ions. |
Mechanistic studies, particularly with organometallic reagents, have shed light on the role of amino ethers like this compound. Research on the closely analogous compound, 2-methoxyethyldimethylamine, in the reaction of dimethylmagnesium with benzophenone (B1666685), shows that such additives can significantly accelerate the reaction. dss.go.th
The proposed mechanism suggests that the reaction does not proceed by a simple collision. Instead, the amino ether acts as a bidentate ligand, coordinating to the magnesium atom to form a 1:1 complex. This coordination changes the reactivity of the organomagnesium compound. The addition is believed to occur through a transition state or intermediate involving a five-coordinate magnesium species. dss.go.th This process occurs without prior dissociation of the ligand, indicating the formation of a distinct, more reactive chemical entity. dss.go.th
Role as a Ligand in Organometallic and Coordination Chemistry
The ability of this compound to coordinate with metal ions is one of its most significant chemical properties, making it a valuable ligand in organometallic and coordination chemistry.
This compound functions as a bidentate, chelating ligand, using the lone pairs on both the nitrogen and oxygen atoms to bind to a metal center (N,O-coordination). This chelation forms a stable five-membered ring with the metal ion, an entropically favorable arrangement. rsc.org The nature of the coordination can, however, be influenced by the steric demands of the metal center and the other ligands present. researchgate.net In cases of extreme steric crowding, it is conceivable that the ligand may coordinate in a monodentate fashion through only the nitrogen atom. researchgate.netresearchgate.net
The binding affinity is determined by the Lewis acidity of the metal ion and the steric environment. Hard metal ions will coordinate effectively with the nitrogen and oxygen donor atoms. The flexibility of the ligand's backbone allows it to adapt to the preferred coordination geometry of various metals, which can range from tetrahedral to octahedral and beyond. walshmedicalmedia.comlibretexts.org
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Governing Factors |
|---|---|---|
| Bidentate (Chelating) | Both the nitrogen and oxygen atoms bind to a single metal center, forming a five-membered ring. | This is the most common and generally most stable mode. Favored with most transition metals and main group elements. |
| Monodentate (N-donor) | Only the nitrogen atom coordinates to the metal center. | May occur with sterically hindered metal complexes where bidentate coordination is disfavored. researchgate.net |
| Bridging | The ligand links two different metal centers, potentially with the N-atom binding to one metal and the O-atom to another. | Possible in the formation of polynuclear complexes. libretexts.org |
Complexes involving this compound and its analogs can serve as potent catalysts or reaction modifiers. As noted previously, the addition of 2-methoxyethyldimethylamine accelerates the reaction between dimethylmagnesium and benzophenone. dss.go.th This effect can be considered a catalytic application, where the ligand modifies the reactivity of the primary reagent to favor a specific reaction pathway or increase its rate.
Similarly, other multidentate ethers and amines have been shown to moderate the reactivity of highly reactive organometallic reagents like Grignard reagents. For example, bis[2-(N,N-dimethylamino)ethyl] ether can control the addition of Grignard reagents to aryl acid chlorides, leading to the selective formation of ketones by preventing a second addition to form a tertiary alcohol. acs.org This suggests that this compound could be employed in similar catalytic systems to control selectivity and enhance reaction rates.
Table 3: Effect of Analogous Ligands on the Rate of the Reaction of Dimethylmagnesium with Benzophenone
| Ligand Added | Ligand Type | Observed Effect on Reaction Rate | Postulated Reason |
|---|---|---|---|
| None (Ether solvent only) | Monodentate Solvent | Baseline Rate | Standard solvation of the Grignard reagent. |
| 2-Methoxyethyldimethylamine | Bidentate (N,O) | Acceleration dss.go.th | Formation of a more reactive five-coordinate magnesium complex. dss.go.th |
| N,N,N',N'-Tetramethylethylenediamine | Bidentate (N,N) | Retardation dss.go.th | Formation of a highly stable and less reactive magnesium complex. dss.go.th |
Interaction with Electrophilic and Nucleophilic Species
As a tertiary amine, this compound is fundamentally a nucleophilic and basic molecule. savemyexams.com Its primary interaction with other species involves the donation of the nitrogen's lone pair of electrons to an electron-deficient center (an electrophile).
The molecule will readily react with a variety of electrophiles. With proton donors (Brønsted acids), it will undergo a standard acid-base reaction to form a quaternary ammonium (B1175870) salt. With alkyl halides, it participates in the Menschutkin reaction, a classic SN2 nucleophilic substitution, to yield a quaternary ammonium salt where a new alkyl group is attached to the nitrogen. nih.govbits-pilani.ac.in The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. nih.gov
Its interaction with metal ions, which are Lewis acids, is another key example of its reaction with electrophiles, as discussed in the context of its role as a ligand. The compound itself does not have electrophilic centers and would not be expected to react with nucleophiles.
Table 4: Interactions of this compound with Electrophilic Species
| Electrophile | Type of Reaction | Product Type | Example |
|---|---|---|---|
| Proton (H⁺) | Acid-Base | Ammonium Salt | R₃N + HCl → [R₃NH]⁺Cl⁻ |
| Alkyl Halide (R'-X) | Nucleophilic Substitution (SN2) | Quaternary Ammonium Salt | R₃N + CH₃I → [R₃NCH₃]⁺I⁻ |
| Metal Cation (Mⁿ⁺) | Coordination (Lewis Acid-Base) | Metal Complex / Organometallic Compound | R₃N + Mg(CH₃)₂ → [R₃N→Mg(CH₃)₂] |
| Carbonyl Compounds (e.g., Aldehydes) | (as a basic catalyst) | (can catalyze reactions) | Can act as a non-nucleophilic base to deprotonate other species. |
Amine and Ether Functionality Reactivity
The chemical behavior of this compound is dictated by the presence of two key functional groups: a tertiary amine and an ether. The interplay between these groups, particularly the lone pairs of electrons on the nitrogen and oxygen atoms, defines its reactivity profile, especially in the context of organometallic chemistry and catalysis.
The tertiary amine function makes the molecule nucleophilic and basic. libretexts.org Like other amines, the nitrogen atom possesses a lone pair of electrons that can readily attack electron-deficient centers. libretexts.org However, compared to primary or secondary amines, the steric hindrance from the two ethyl groups and the methoxyethyl group can reduce the nucleophilicity of the tertiary nitrogen. masterorganicchemistry.com Despite this, tertiary amines can react with alkyl halides, such as methyl iodide, under forcing conditions in a process known as exhaustive methylation to form quaternary ammonium salts. masterorganicchemistry.com In reactions with carbonyl compounds, tertiary amines like this compound cannot form stable imines or enamines because they lack the necessary hydrogen atom on the nitrogen for the deprotonation step. aklectures.com The basicity of the amine group allows it to be dissolved in dilute mineral acid solutions. msu.edu
The ether functional group (-O-CH₃) is generally less reactive than the amine group. pearson.com Ethers require activation, typically through protonation by a strong acid, to undergo substitution or elimination reactions, as the methoxy (B1213986) group itself is a poor leaving group. pearson.com However, the oxygen's lone pairs are significant in coordination chemistry. The ether can act as a Lewis base, coordinating to metal centers. This behavior is particularly important in the context of "hemilabile" ligands, where one coordinating group (like the amine) binds strongly to a metal center while the other (the ether) binds weakly and can reversibly dissociate. acs.org
This hemilabile character, stemming from the combination of a strong amine donor and a weaker ether donor, is a critical aspect of this compound's reactivity. In organometallic complexes, the amine group can form a stable chelate ring with a metal, while the ether oxygen can coordinate to the metal center, but this bond is weaker and more easily broken. acs.orgcaltech.edu This dynamic coordination has been studied in various systems. For instance, in palladium(II) complexes used for ethylene (B1197577) oligomerization, the weakly coordinating nature of a methoxy group compared to a diethylamino group was found to improve catalytic activity. acs.org Similarly, studies on ortho-lithiated benzylamines have shown that the intramolecular coordination of ether or amino groups is crucial for the structure and reactivity of these organolithium reagents. researchgate.netsemanticscholar.org The dynamic exchange process of coordinating ether groups has been observed via NMR studies in paramagnetic chromium complexes. caltech.edu
Research on palladium catalysts for ethylene oligomerization has utilized ligands derived from related methoxy-functionalized amines. The performance of these catalysts highlights the electronic influence of the ether functionality.
| Catalyst Precursor | Co-catalyst | Activity (g oligomer/mol·Pd·h) | C4 Oligomers (%) | C6 Oligomers (%) | Reference |
|---|---|---|---|---|---|
| Pd-complex with N',N-diethylethylenediamine derived ligand | EtAlCl₂ | 14,000 | 85 | 15 | acs.org |
| Pd-complex with 2-methoxyethylamine (B85606) derived ligand | EtAlCl₂ | 9,900 | 99 | 1 | acs.org |
| Pd-complex with 3-methoxypropylamine (B165612) derived ligand | EtAlCl₂ | 8,900 | 99 | 1 | acs.org |
Table 1. Ethylene oligomerization results using palladium complexes with different amine- and ether-containing ligands under 10 bar ethylene pressure in chlorobenzene. acs.org
Molecular Electrostatic Potential Mapping in Reaction Pathways
Molecular electrostatic potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. uni-muenchen.delibretexts.org The MEP map illustrates regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). uni-muenchen.de These regions are crucial for understanding and predicting how a molecule will interact with other reagents. nih.gov Electron-rich areas, typically colored red or yellow, are susceptible to electrophilic attack, while electron-poor areas, colored blue or green, are sites for nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP map would provide clear insights into its reaction pathways. The map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. uni-muenchen.de
In the case of this compound, the MEP analysis would highlight two main regions of negative electrostatic potential.
The Tertiary Amine Nitrogen: The lone pair of electrons on the nitrogen atom creates a significant region of negative potential, making it the primary site for electrophilic attack and protonation. This confirms the basic and nucleophilic character of the amine group. libretexts.orgnih.gov
The Ether Oxygen: The lone pairs on the ether oxygen atom also generate a region of negative potential, although generally less intense than that of the amine nitrogen. This site can also interact with electrophiles or act as a hydrogen bond acceptor. nih.gov
Conversely, the hydrogen atoms on the ethyl groups and the methyl group would exhibit positive electrostatic potential, making them the electron-deficient parts of the molecule. The MEP surface provides a robust prediction of how this compound will engage in intermolecular interactions, such as hydrogen bonding and coordination to metal centers, guiding the understanding of its role in reaction mechanisms. nih.gov Computational studies employing such techniques are essential for rationalizing reaction outcomes and designing new chemical processes. rwth-aachen.deescholarship.orgnih.gov
Solvent Effects on 2 Methoxyethyldiethylamine Reactivity and Interactions
Specific Solvation Effects on 2-Methoxyethyldiethylamine Mediated Reactions
The dual functionality of this compound—a tertiary amine and an ether—allows for a range of specific solvation effects that can be exploited in chemical synthesis.
This compound itself cannot act as a hydrogen bond donor because it lacks a hydrogen atom directly bonded to the highly electronegative nitrogen or oxygen atoms. indiana.edu However, both the nitrogen and the ether oxygen have lone pairs of electrons, making them effective hydrogen bond acceptors. scispace.comlumenlearning.com In protic solvents like water or alcohols, this compound can form hydrogen bonds with the solvent molecules. scispace.comlumenlearning.com This interaction can significantly influence its reactivity. For example, in a reaction where the nitrogen atom acts as a nucleophile, hydrogen bonding to the nitrogen by a protic solvent can decrease its nucleophilicity by lowering the energy of the ground state.
Beyond classical hydrogen bonding, other non-covalent interactions are also at play. cmc.ca These include dipole-dipole interactions, arising from the permanent dipole moment of the molecule, and van der Waals forces, which are ubiquitous. byjus.comlibretexts.org In nonpolar solvents, London dispersion forces will be the primary mode of interaction between the solute and solvent molecules. The ability of this compound to act as a bidentate ligand, chelating to metal centers via both the nitrogen and oxygen atoms, is a critical aspect of its chemistry. This chelating ability is influenced by the solvent, as solvent molecules may compete for coordination sites on the metal.
The dielectric constant (κ) of a solvent is a measure of its ability to insulate charges from each other. rsc.org Solvents with high dielectric constants are effective at stabilizing ions and highly polar transition states. Reactions proceeding through ionic intermediates or transition states are generally favored in high-dielectric-constant solvents. For instance, in the quaternization of a tertiary amine, a classic SN2 reaction, the transition state involves significant charge separation. Therefore, the rate of such a reaction involving this compound would be expected to increase with the dielectric constant of the solvent.
Table 1: Dielectric Constants of Selected Solvents
| Solvent | Dielectric Constant (κ) at 20°C |
|---|---|
| n-Hexane | 1.88 |
| Diethyl Ether | 4.34 |
| Tetrahydrofuran (B95107) (THF) | 7.58 |
| Acetone | 20.7 |
| Ethanol (B145695) | 24.55 |
| Methanol | 32.6 |
| Dimethyl Sulfoxide (DMSO) | 46.7 |
| Water | 80.1 |
This table presents generally accepted values for the dielectric constants of various common solvents to illustrate the range of this property.
Computational and Experimental Dissection of Solvent Contributions
To precisely understand the role of the solvent, a combination of computational modeling and experimental techniques is employed.
Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for studying conformational equilibria. illinois.edu These methods can calculate the energies of different conformers in the gas phase and in the presence of a solvent, often modeled as a continuum or with explicit solvent molecules. google.comnih.gov This allows for a prediction of the most stable conformations and the energy barriers to their interconversion.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Water, kcal/mol) |
|---|---|---|---|
| Anti | ~180° | 0 | 0 |
| Gauche | ~60° | 0.5 | -0.2 |
This table is illustrative and shows how the relative energies of anti and gauche conformers of a molecule like this compound might be expected to change between the gas phase and a polar solvent like water, where the more polar gauche conformer could be preferentially stabilized.
Spectroscopic techniques provide experimental insights into the interactions between a solute and its solvent environment. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. The chemical shifts of protons and carbon-13 nuclei in this compound are sensitive to the solvent. For example, the chemical shift of protons near the nitrogen and oxygen atoms would be expected to shift upon hydrogen bonding with a protic solvent. A patent document has reported the 1H-NMR spectrum of this compound in deuterated dimethyl sulfoxide, providing a reference point for its spectral characteristics.
Vibrational spectroscopies, such as Infrared (IR) and Raman, can also probe solute-solvent interactions. Changes in the vibrational frequencies of the C-O, C-N, and C-H bonds can indicate changes in the electronic structure and conformation of the molecule due to the solvent. Furthermore, time-resolved spectroscopic techniques can be used to study the dynamics of solvation, that is, how the solvent molecules rearrange around the solute molecule following electronic excitation. nih.gov This provides a detailed picture of the solute-solvent interactions on a very fast timescale.
Advanced Spectroscopic and Computational Characterization of 2 Methoxyethyldiethylamine
High-Resolution Structural Elucidation Techniques
High-resolution analytical methods are indispensable for confirming the molecular structure, identifying functional groups, and assessing the purity of 2-Methoxyethyldiethylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR, Raman) each offer unique insights into the molecule's constitution.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.
The structure of this compound, CH₃OCH₂CH₂N(CH₂CH₃)₂, contains five distinct proton environments and seven unique carbon environments. The expected chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. Protons and carbons closer to these heteroatoms are deshielded and resonate at higher chemical shift values (downfield).
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure, the following proton signals are anticipated:
-OCH₃ (a): A singlet for the methoxy (B1213986) group protons.
-OCH₂- (b): A triplet for the methylene (B1212753) protons adjacent to the oxygen.
-NCH₂- (c): A triplet for the methylene protons adjacent to the nitrogen on the methoxyethyl chain.
-N(CH₂CH₃)₂ (d): A quartet for the methylene protons of the ethyl groups.
-N(CH₂CH₃)₂ (e): A triplet for the methyl protons of the ethyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are generally higher for carbons bonded to the electronegative oxygen and nitrogen atoms. wisc.eduoregonstate.edu
Interactive Table 1: Predicted NMR Chemical Shifts for this compound
This table outlines the predicted chemical shift (δ) ranges in parts per million (ppm) for the distinct proton and carbon environments within the this compound molecule, based on typical values for similar functional groups. wisc.eduoregonstate.eduresearchgate.netcarlroth.com
| Group Label | Structure Fragment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| a | CH₃ -O- | ~3.3 | ~59 |
| b | -O-CH₂ -CH₂-N- | ~3.5 | ~71 |
| c | -O-CH₂-CH₂ -N- | ~2.7 | ~55 |
| d | -N-(CH₂ CH₃)₂ | ~2.5 | ~48 |
| e | -N-(CH₂CH₃ )₂ | ~1.0 | ~12 |
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR could offer insights into the specific molecular packing and conformations present in the crystalline state. However, specific research findings on the solid-state NMR of this compound are not widely available.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₁₇NO), the molecular weight is 131.22 g/mol .
In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙). As a compound containing a single nitrogen atom, this compound is expected to have a molecular ion peak at an odd m/z value, specifically at m/z = 131, in accordance with the nitrogen rule. msu.edu
The fragmentation of the molecular ion is highly predictable and provides structural information. The dominant fragmentation pathway for both ethers and aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom. miamioh.edu For tertiary amines, the loss of the largest alkyl radical is often preferred. miamioh.edu
Key predicted fragmentation pathways for this compound include:
α-cleavage at the nitrogen atom: Loss of an ethyl radical (•CH₂CH₃, 29 Da) to yield a stable, resonance-stabilized iminium ion at m/z = 102. This is often a major peak.
α-cleavage at the ether oxygen: Cleavage of the C-C bond between the two methylene groups can lead to fragments such as [CH₂N(CH₂CH₃)₂]⁺ at m/z = 86 or [CH₃OCH₂]⁺ at m/z = 45.
Loss of a methoxy group: Cleavage can result in the loss of a methoxy radical (•OCH₃, 31 Da) to produce an ion at m/z = 100.
MS is also a sensitive technique for impurity profiling, capable of detecting and identifying low-level byproducts from synthesis or degradation products, which would appear as additional peaks in the spectrum.
Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound
This table lists the expected mass-to-charge (m/z) ratios of significant ions formed during the mass spectrometric fragmentation of this compound.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 131 | [C₇H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 102 | [C₅H₁₂NO]⁺ | α-cleavage: Loss of ethyl radical (•C₂H₅) |
| 86 | [C₅H₁₂N]⁺ | α-cleavage: [CH₂N(C₂H₅)₂]⁺ |
| 72 | [C₄H₁₀N]⁺ | α-cleavage: Loss of methoxyethyl radical |
| 58 | [C₃H₈N]⁺ | α-cleavage: [CH₃CHNCH₃]⁺ (from further fragmentation) |
| 45 | [C₂H₅O]⁺ | α-cleavage: [CH₃OCH₂]⁺ |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are excellent for identifying the functional groups present.
FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands are expected. Since it is a tertiary amine, it will lack the N-H stretching vibrations typically seen for primary and secondary amines between 3200 and 3500 cm⁻¹. mvpsvktcollege.ac.inquora.com Key expected absorptions include:
C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region from the methyl and methylene groups.
C-O-C stretching: A strong, characteristic band for the asymmetric ether stretch, typically found in the 1150-1085 cm⁻¹ range. libretexts.org
C-N stretching: Aliphatic amine C-N stretching bands appear in the 1020-1250 cm⁻¹ region, which may overlap with other vibrations. wpmucdn.com
CH₂/CH₃ bending: Vibrations in the 1350-1470 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-O and C-N stretching vibrations are also visible in Raman spectra, the technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the hydrocarbon backbone of the molecule. researchgate.netondavia.com
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
This table summarizes the principal vibrational modes and their expected frequency ranges (in cm⁻¹) in the FTIR and Raman spectra.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2800 - 3000 | Strong |
| C-O-C Stretch | Ether | 1085 - 1150 | Strong |
| C-N Stretch | Tertiary Amine | 1020 - 1250 | Medium-Weak |
| C-H Bend | CH₂ and CH₃ | 1350 - 1470 | Medium |
Quantum Chemical Calculations and Modeling
Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the electronic structure, reactivity, and dynamic behavior of molecules like this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. ijcce.ac.ir By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.
Predict Vibrational Spectra: Calculate theoretical FTIR and Raman spectra that can be compared with experimental data to aid in the assignment of vibrational bands. acs.org
Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO is associated with the molecule's ability to donate electrons, with the lone pair on the nitrogen atom being a likely location. The LUMO indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir
Map Electrostatic Potential (MEP): An MEP surface can be generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction.
While specific DFT studies on this compound are not prominent in the literature, calculations on similar amines and ethers show that the nitrogen lone pair constitutes the primary nucleophilic center. acs.org
Interactive Table 4: Illustrative Frontier Molecular Orbital Properties from DFT
This table presents typical values for a tertiary amine, calculated using DFT, to illustrate the concept. The HOMO-LUMO gap provides insight into the molecule's reactivity.
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (electron-donating ability) | ~ -6.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (electron-accepting ability) | ~ +1.5 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity and stability | ~ 7.5 eV |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in a condensed phase. acs.orgresearchgate.net For this compound, MD simulations can be employed to study:
Solvation Structure: By simulating the compound in a solvent like water, MD can reveal how solvent molecules arrange themselves around the solute. It can characterize the hydration shells around the hydrophilic ether and amine groups and the hydrophobic alkyl chains. acs.org
Intermolecular Interactions: The simulations can quantify interactions such as hydrogen bonding between the ether oxygen or amine nitrogen and protic solvents. They can also model van der Waals interactions between the alkyl chains. acs.org
Dynamic Properties: MD simulations can predict dynamic properties like the diffusion coefficient of the molecule in a given solvent and the lifetimes of specific intermolecular interactions. acs.org
Studies on related ethers and amines demonstrate that all-atom MD simulations can accurately predict aggregation properties and the nature of interactions in solution. acs.orgosti.gov Such simulations would provide a nanoscale view of how this compound interacts with its environment, which is critical for understanding its behavior in various applications.
Theoretical Prediction of Spectroscopic Properties and Reaction Pathways
In the absence of extensive experimental data for this compound, computational chemistry provides a powerful alternative for predicting its spectroscopic characteristics and understanding its potential chemical transformations. Through the application of quantum mechanical calculations, it is possible to model the behavior of this molecule with a high degree of accuracy, offering valuable insights into its structure, reactivity, and spectral signatures.
Theoretical Prediction of Spectroscopic Properties
The spectroscopic properties of a molecule are a direct consequence of its electronic and geometric structure. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting these properties. For this compound, these theoretical approaches can elucidate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Methodologies such as DFT, with functionals like B3LYP or ωB97XD and basis sets such as 6-311+G(d,p), are commonly employed for geometry optimization and the subsequent calculation of vibrational frequencies. science.govnih.gov For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) are often utilized. researchgate.netnrel.gov
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations can predict the vibrational modes of this compound, which correspond to the absorption peaks in its IR and Raman spectra. These calculations help in the assignment of experimentally observed spectral bands to specific molecular motions, such as C-H stretching, C-N stretching, C-O-C bending, and various rocking and twisting modes of the ethyl and methyl groups. It is a common practice to apply scaling factors to the computationally derived frequencies to better align them with experimental results. science.gov
Below is a hypothetical table of predicted vibrational frequencies for this compound, based on typical values for tertiary amines and ethers.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Alkyl) | 2850-2980 | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |
| C-N Stretch | 1050-1250 | Stretching vibration of the carbon-nitrogen bonds. |
| C-O-C Stretch (Ether) | 1100-1150 | Asymmetric stretching of the C-O-C ether linkage. |
| CH₂ Bend | 1440-1480 | Bending (scissoring) vibrations of the methylene groups. |
| CH₃ Bend | 1370-1390 | Symmetric and asymmetric bending of the methyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR spectra through computational means is a well-established technique for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide reliable predictions of ¹H and ¹³C chemical shifts. researchgate.netjournals.co.za These theoretical values, when compared with experimental data, can confirm the molecular structure and assign specific resonances to each nucleus. Linear scaling approaches are frequently used to improve the correlation between calculated and experimental chemical shifts. acs.orgrsc.org
A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, with values estimated from known data for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ | 3.30 | 58.5 |
| -OCH₂- | 3.50 | 71.0 |
| -NCH₂- (on ethyl) | 2.60 | 52.0 |
| -CH₃ (on ethyl) | 1.10 | 12.0 |
| -N(CH₂CH₃)₂ | 2.55 | 47.5 |
Theoretical Prediction of Reaction Pathways
Computational chemistry is also a key tool for exploring the potential reactivity of this compound. By mapping out potential energy surfaces, identifying transition states, and calculating activation energies, it is possible to predict the most likely reaction pathways under various conditions. researchgate.netdlr.de
Thermal Decomposition and Oxidation
Drawing parallels from computational studies on ethers like dimethyl ether and diethyl ether, the thermal decomposition of this compound is expected to proceed through radical mechanisms. acs.orgcdnsciencepub.com The initial step would likely be the homolytic cleavage of the weakest bond, which could be a C-N or C-O bond. Subsequent reactions would involve hydrogen abstraction and the formation of various smaller molecules.
The oxidation of this compound is predicted to follow pathways similar to those of other ethers and amines. Low-temperature oxidation would likely involve the formation of hydroperoxide intermediates. osti.gov Computational studies can model the intricate steps of these reactions, providing insights into the formation of primary products.
Reactivity of the Amine and Ether Moieties
The tertiary amine group in this compound is a site of basicity and nucleophilicity. Theoretical calculations can quantify its proton affinity and model its interactions with acids and electrophiles. researchgate.net The presence of the ether linkage may influence the reactivity of the amine through intramolecular interactions. For instance, the oxygen atom could participate in hydrogen bonding in the transition states of certain reactions, thereby affecting the reaction's stereochemistry and rate. nih.govbohrium.com
DFT calculations can be employed to investigate various reaction mechanisms, such as nucleophilic substitution or elimination reactions involving the amine group. rsc.orgmdpi.com The calculated activation barriers for different potential pathways can help determine the most favorable reaction route.
Below is a hypothetical data table summarizing the calculated activation energies for potential unimolecular decomposition pathways of this compound, based on data from analogous compounds.
| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| C-N Bond Cleavage | Homolytic cleavage of a C-N bond to form a diethylamino radical and a methoxyethyl radical. | 75 - 85 |
| C-O Bond Cleavage | Homolytic cleavage of a C-O bond to form a methoxy radical and a diethylaminoethyl radical. | 80 - 90 |
| C-H Bond Cleavage (α to N) | Homolytic cleavage of a C-H bond on the carbon adjacent to the nitrogen atom. | 90 - 100 |
| C-H Bond Cleavage (α to O) | Homolytic cleavage of a C-H bond on the carbon adjacent to the ether oxygen. | 95 - 105 |
Applications of 2 Methoxyethyldiethylamine in Organic Synthesis and Industrial Chemistry
Role as a Solvent in Specific Chemical Reactions
2-Methoxyethyldiethylamine's utility as a solvent in organic synthesis is noteworthy, particularly in reactions requiring specific polarity and coordinating properties. Its molecular structure, featuring both ether and amine functionalities, allows it to solvate a range of organic and inorganic species, influencing reaction pathways and outcomes.
Applications in Specialty Chemical Synthesis
This compound has been mentioned in the context of synthesizing compounds for specialized applications. For example, it has been used in the synthesis of components for electric double-layer capacitors. epo.org In one documented synthesis, this compound was dissolved in tetrahydrofuran (B95107) as part of the reaction mixture to produce a specific liquid compound at room temperature. epo.org This suggests its role as a solvent or reagent in the creation of materials with specific electrochemical properties.
Utility as a Reagent or Catalyst Component
Beyond its role as a solvent, this compound can actively participate in chemical reactions as a reagent or as a component of a catalytic system.
Mediation of Grignard-Type Reactions and Related Additions
Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. chemguide.co.uklibretexts.org The solvent plays a crucial role in the formation and reactivity of Grignard reagents, with ethers like diethyl ether and tetrahydrofuran being essential for stabilizing the magnesium species through coordination. libretexts.org
Research has shown that the addition of certain ligands can either accelerate or retard the rate of Grignard reactions. dss.go.th A study on the reaction of dimethylmagnesium with benzophenone (B1666685) found that bidentate ligands, which can bind to the magnesium center at two points, are particularly effective. dss.go.th Notably, 2-methoxyethyldimethylamine, a compound structurally related to this compound, was found to accelerate the rate of this addition reaction. dss.go.th This acceleration is attributed to the formation of a 1:1 complex with the dimethylmagnesium, leading to a transition state involving a pentacoordinated magnesium species. dss.go.th Given its similar bidentate nature, this compound is expected to exhibit comparable mediating effects in Grignard-type reactions and other related nucleophilic additions to carbonyl compounds.
The general mechanism of a Grignard reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. chemistrysteps.com This is followed by protonation to yield an alcohol. chemistrysteps.com The reaction with aldehydes (except formaldehyde) produces secondary alcohols, while ketones yield tertiary alcohols. chemguide.co.ukcommonorganicchemistry.com
Table 1: General Products of Grignard Reactions with Carbonyl Compounds
| Reactant | Grignard Reagent | Product |
| Formaldehyde | RMgX | Primary Alcohol |
| Other Aldehydes | RMgX | Secondary Alcohol |
| Ketones | RMgX | Tertiary Alcohol |
| Esters | 2 equiv. RMgX | Tertiary Alcohol |
| Acid Chlorides | R₂CuLi (Gilman Reagent) | Ketone |
This table provides a general overview of Grignard reaction outcomes. The specific structure of the product depends on the R groups of both the carbonyl compound and the Grignard reagent.
Use in Derivative Synthesis (e.g., Urea (B33335) Derivatives)
Urea derivatives are a significant class of compounds with applications in various fields, including medicinal chemistry. nih.gov The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, can be challenging. mdpi.com While direct involvement of this compound in urea synthesis is not prominently featured in the reviewed literature, its basic amine nature suggests its potential utility as a reactant.
The synthesis of ureas often involves the reaction of an amine with a carbonyl source. nih.gov For instance, N,N'-Carbonyldiimidazole (CDI) is a common and safer alternative to phosgene (B1210022) for preparing ureas. nih.govresearchgate.net The general process involves the reaction of an amine with CDI to form an intermediate that then reacts with a second amine to produce the urea. nih.gov Given that this compound is a secondary amine, it could theoretically be used as one of the amine components in such a synthesis to produce a specific urea derivative.
Industrial Process Optimization and Development
In industrial settings, process optimization can involve improving reaction conditions, enhancing the performance of catalysts, or developing more efficient separation and purification methods. researchgate.netmdpi.com The use of specialized solvents and reagents can contribute to these goals. For example, in the context of producing fine and bulk chemicals, the choice of catalyst and solvent system is crucial for achieving high selectivity and yield. rsc.org
The development of advanced process controls (APC) and other optimization solutions often involves a deep understanding of the chemical processes at play. valmet.com The specific chemical properties of compounds like this compound could be leveraged in developing tailored solutions for particular industrial applications, such as in the manufacturing of specialty chemicals or materials. globchemical.comunizik.edu.ngsurrey.ac.uk For instance, its use has been noted in the preparation of palladium baths for electroless deposition, where it can influence the properties of the resulting metal plate. google.com
Implementation in Continuous Flow Chemistry
Continuous flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology in modern chemical manufacturing. nih.govvapourtec.comwikipedia.org This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved reproducibility, and seamless scalability. nih.govvapourtec.com The implementation of this compound in continuous flow systems is being explored for processes where its role as a ligand or a specialized amine base can be leveraged to optimize reaction conditions and improve process efficiency.
The primary drivers for using this compound in a flow chemistry context are linked to its chemical properties and the inherent benefits of flow reactors. For instance, in organometallic reactions, where it can act as a coordinating ligand, precise temperature control is often critical to prevent side reactions and decomposition. Flow reactors, with their high surface-area-to-volume ratio, provide exceptional heat transfer capabilities, making them ideal for managing highly exothermic or temperature-sensitive transformations that may involve this compound. vapourtec.comwikipedia.org
While specific, large-scale, continuously-run industrial processes featuring this compound are not extensively detailed in publicly available literature, its application can be inferred in key areas. One such area is in the synthesis of complex molecules where controlled addition and mixing are crucial. In a flow system, reactants can be introduced at precise points along the reactor, allowing for the controlled formation of reactive intermediates influenced by ligands like this compound. This level of control is difficult to achieve in large batch reactors. wikipedia.org Processes such as metal-catalyzed cross-couplings or polymerizations, where amine ligands are used to modulate the catalyst's activity and selectivity, are strong candidates for adaptation to continuous flow.
The table below outlines potential parameters for a hypothetical flow process utilizing this compound, based on its known chemical functionalities and the typical operating conditions of flow reactors.
| Parameter | Typical Range | Rationale for this compound Application |
| Residence Time | 1 min - 60 min | Determined by reaction kinetics; its role as a promoter can potentially shorten required residence times. |
| Temperature | -20 °C to 150 °C | Flow reactors allow for precise control, crucial for reactions where the compound modulates thermal stability. |
| Pressure | 1 - 20 bar | Enables the use of solvents above their boiling points, increasing reaction rates. |
| Reagent Stoichiometry | 1.0 - 2.0 equivalents | Controlled via relative flow rates of reagent pumps, allowing fine-tuning of the compound's effect as a base or ligand. |
The transition of processes involving this compound from batch to continuous flow represents a logical step towards more efficient, safer, and scalable chemical production, aligning with the broader trend of process intensification in the chemical industry. rsc.org
Green Chemistry Principles in Industrial Applications
Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. ijprt.orgnih.gov The industrial applications of this compound can be evaluated through the lens of the twelve principles of green chemistry, revealing its potential contributions to more sustainable manufacturing. nih.govresearchgate.net Its utility as a specialized amine makes it a valuable component in developing environmentally benign synthesis routes and industrial products.
Another key principle is designing safer chemicals (Principle 4). Industrial formulations, such as those for coatings or electronics manufacturing, are continually being reformed to replace hazardous components with safer alternatives. echemi.comacs.org this compound is used in specific industrial applications, such as in formulations for industrial coatings and potentially in electrolyte solutions for capacitors or plating baths. echemi.comepo.org Its inclusion in these products can be part of a strategy to design formulations with improved environmental and safety profiles compared to older technologies that may have relied on more toxic or volatile substances.
The application of this compound in industrial processes aligns with several green chemistry principles, as summarized in the table below.
| Green Chemistry Principle | Application of this compound |
| 1. Waste Prevention | By improving reaction selectivity as a ligand/catalyst, it helps minimize the formation of unwanted byproducts. |
| 2. Atom Economy | Enhances the efficiency of reactions, ensuring a greater proportion of reactant atoms are incorporated into the final product. |
| 6. Design for Energy Efficiency | As a reaction accelerator, it can enable processes to run under milder conditions (lower temperature/pressure), reducing energy input. dss.go.th |
| 9. Catalysis | Functions as a ligand to create more efficient catalytic systems or acts as an organocatalyst, offering a reusable and low-waste alternative to stoichiometric reagents. nih.govdss.go.th |
The conscious application of compounds like this compound in roles that enhance efficiency and reduce environmental impact underscores the chemical industry's broader move towards sustainability. researchgate.net A patent has noted its use in a synthesis process that is capable of contributing to the field of "green chemistry". googleapis.com
Environmental Fate and Degradation Studies of 2 Methoxyethyldiethylamine
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. Key pathways include photolysis (breakdown by light), hydrolysis (reaction with water), and oxidation.
Photolytic and Hydrolytic Decomposition
No specific experimental data on the photolytic or hydrolytic decomposition of 2-Methoxyethyldiethylamine could be identified in the current body of scientific literature.
In theory, the potential for photolysis would depend on the compound's ability to absorb light in the environmentally relevant ultraviolet (UV) spectrum. Without a UV-Visible absorption spectrum for this compound, it is impossible to predict its direct photolysis rate. Indirect photolysis, mediated by reactive species such as hydroxyl radicals in the atmosphere or water, could be a potential degradation pathway.
Regarding hydrolysis, the ether and tertiary amine functional groups in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Significant hydrolysis would likely only occur under more extreme acidic or basic conditions, which are not characteristic of most natural environmental matrices.
Oxidative Pathways and Product Identification
Information regarding the oxidative pathways and the identification of degradation products for this compound is not available in published studies.
Oxidation in the environment is often driven by reactive oxygen species. For a compound like this compound, potential sites for oxidative attack would be the lone pair of electrons on the nitrogen atom of the tertiary amine and the carbon-hydrogen bonds adjacent to the ether oxygen and the amine nitrogen. Oxidation of the tertiary amine could lead to the formation of an N-oxide or dealkylation, resulting in the formation of secondary amines and aldehydes. Oxidation at the ether linkage could potentially lead to cleavage of the C-O bond, forming an alcohol and an aldehyde. However, without experimental evidence, the specific oxidation products and the rates of these reactions remain speculative.
Biodegradation Potential and Mechanisms
Biodegradation involves the breakdown of organic compounds by microorganisms. This is a critical process in determining the persistence of a chemical in the environment.
Microbial Transformation Studies
No studies specifically investigating the microbial transformation of this compound have been reported.
Metabolite Identification and Persistence
As no microbial transformation studies have been conducted, there is no information available on the potential metabolites of this compound or their environmental persistence.
Future Research Directions and Emerging Opportunities
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Machine learning models are increasingly used to predict the properties of polymers based on their chemical structure. researchgate.netstam-journal.org Platforms like Polymer Genome use ML algorithms to provide near-instantaneous predictions of various polymer characteristics. aip.org In the context of 2-Methoxyethyldiethylamine, AI and ML could be employed to:
Predict Polymer Properties: By incorporating this compound as a monomer or functional group into a polymer backbone, its specific structural attributes will influence the final material's properties. ML models can be trained on datasets of similar amino-functionalized polymers to predict characteristics such as glass transition temperature, thermal decomposition temperature, and mechanical strength. nih.gov This predictive capability can accelerate the design of new polymers for specific applications, reducing the need for extensive empirical testing.
Optimize Catalyst Performance: AI is also a burgeoning tool in catalyst design. catalysis-summit.comarxiv.org Generative algorithms can explore vast chemical spaces to propose novel catalyst structures with desired properties like high activity and selectivity. catalysis-summit.com Where this compound is used as a ligand in a catalyst system, ML models could help in optimizing reaction conditions or even in designing more efficient catalysts based on this amine scaffold. acs.org
A benchmark study on ML methods for polymer property prediction highlights the context-dependent nature of the optimal model, suggesting that a tailored approach would be necessary for polymers incorporating this compound. nih.gov
Exploration of Novel Reactivity and Catalytic Cycles
While this compound is known as a tertiary amine, its full range of reactivity and potential catalytic applications are still being explored. Emerging research in metal-ligand cooperation and organocatalysis suggests new avenues for its use.
Tertiary amines can act as powerful ligands in transition metal catalysis, influencing the steric and electronic environment of the metal center. rsc.org The presence of both a nitrogen and an ether oxygen in this compound makes it a potentially valuable bidentate ligand. Research has shown that a similar compound, O-methoxyethyldimethylamine, can accelerate the rate of Grignard reactions by forming a complex with the magnesium reagent. dss.go.th This suggests that this compound could be used to modulate the reactivity of a variety of metal-catalyzed reactions.
Furthermore, the field of metal-ligand cooperation, where the ligand actively participates in the reaction mechanism, offers exciting possibilities. kaust.edu.samdpi.comrsc.org Ligands can undergo aromatization-dearomatization cycles or act as proton relays, enabling new types of chemical transformations. Future research could explore the design of catalyst systems where this compound or its derivatives are part of a redox-active or cooperative ligand framework.
In the realm of polyurethane chemistry, tertiary amines are widely used as catalysts to balance the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions. poliuretanos.com.brtri-iso.com A patent has noted the use of this compound in a carbodiimide (B86325) catalyst system for producing unsaturated polyurethane compounds. googleapis.com This points to its utility in specialized polymer synthesis.
| Catalyst Type | Function | Example Compounds |
| Gelling Catalysts | Promote the polyol-isocyanate reaction | Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA) |
| Blowing Catalysts | Promote the water-isocyanate reaction | Bis(2-dimethylaminoethyl)ether (BDMAEE), Pentamethyldiethylenetriamine (PMDETA) |
| Balanced Catalysts | Influence both gelling and blowing reactions | N,N-Dimethyl-N'-ethylethanolamine |
This table presents examples of tertiary amine catalysts in polyurethane foam production, illustrating the types of catalytic roles this compound could play or be modified for. poliuretanos.com.br
Sustainable Synthesis and Environmental Impact Mitigation Strategies
The principles of green chemistry are increasingly guiding the synthesis of commodity and specialty chemicals, including amines. rsc.org Future research on this compound will likely focus on developing more sustainable production routes and thoroughly characterizing its environmental footprint.
Current industrial synthesis of tertiary amines often relies on petrochemical feedstocks and may involve multiple steps with significant waste generation. rsc.org Emerging sustainable methods for amine synthesis include:
Reductive Amination of Bio-derived Alcohols: Utilizing alcohols derived from biomass as starting materials offers a renewable pathway to amines. rug.nl
Hydrogen Borrowing Catalysis: This atom-economical method involves the direct amination of alcohols, where the only byproduct is water. rug.nl
Biocatalysis: The use of enzymes like transaminases can produce amines under mild conditions with high selectivity. numberanalytics.com
Regarding its environmental impact, a comprehensive assessment for this compound is not publicly available. However, data on related alkanolamines can provide some initial insights. A review of alkanolamines indicates that they generally exhibit low aquatic toxicity, are susceptible to biodegradation, and have a low potential for bioaccumulation. nih.gov For instance, the biodegradation half-lives for many alkanolamines are in the range of 1 day to 2 weeks. nih.gov
The U.S. Environmental Protection Agency (EPA) notes that alkyl amine hydrochlorides can be corrosive and toxic, requiring careful handling and labeling. epa.gov However, for indoor applications where environmental release is minimal, the risks are considered manageable. epa.gov A study on alkylamine triazines in estuarine sediments highlighted them as potentially persistent, mobile, and toxic substances, underscoring the need for specific environmental data for each class of amine. acs.org
Future work should focus on obtaining specific data for this compound to perform a thorough environmental risk assessment. Mitigation strategies would then be based on these findings, potentially including waste stream treatment at manufacturing facilities and providing clear guidelines for handling and disposal to end-users.
Advanced Materials Applications and Functionalization
The inclusion of this compound into polymer structures can impart specific functionalities, opening up a range of applications in advanced materials. Its tertiary amine group can provide pH-responsiveness, catalytic activity, and sites for further chemical modification.
One notable application is in the development of materials for energy storage. A patent application describes the use of this compound in the synthesis of a polymer binder for separators in electric double-layer capacitors. epo.org The properties of the polymer binder are crucial for the performance and longevity of the capacitor.
In the field of "smart" polymers, the tertiary amine of this compound can act as a pH-responsive unit. For example, polymers containing the structurally similar monomer 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA) are known to be soluble at low pH (when the amine is protonated) and form micelles at higher pH (in their neutral state). nih.govresearchgate.net This behavior is useful for applications such as drug delivery, where a change in pH can trigger the release of a payload.
| Polymer System | Hydrodynamic Radius (Rh) at High pH (Micelles) | Hydrodynamic Radius (Rh) at Low pH (Unimers) | Critical Micelle Concentration (cmc) |
| PEO-b-PDEAEMA | ~19 nm | ~6-7 nm | ~0.0023 mg/g |
| Biotin-PEO-b-PDEAEMA | ~23 nm | ~6-7 nm | ~0.0023 mg/g |
This table shows the aggregation behavior of block copolymers containing a monomer similar to this compound, demonstrating the pH-responsive nature these groups impart to polymers. nih.gov
The functionalization of materials with this compound can also be used to create surfaces with specific properties. For instance, its incorporation into resins can lead to materials with antistatic properties. The development of such functional materials is a key area of research for applications in electronics, coatings, and specialized packaging. plus.ac.at Future research will likely explore the synthesis of a wider range of polymers and composites incorporating this compound to create materials with tailored thermal, mechanical, and chemical properties.
Q & A
Q. What established synthetic routes are used for 2-Methoxyethyldiethylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of diethylamine with 2-methoxyethyl halides under alkaline conditions (pH 8.5–9.5) in polar aprotic solvents like DMF or acetone enhances reactivity. Critical parameters include:
- Temperature : 60–80°C (higher temperatures improve kinetics but risk side reactions).
- Stoichiometry : Excess diethylamine ensures complete conversion of the alkylating agent.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- GC-MS : Quantifies purity and identifies volatile byproducts.
- NMR (¹H, ¹³C) : Confirms structural integrity via chemical shifts (e.g., methoxy protons at δ 3.2–3.5 ppm, ethyl groups at δ 1.0–1.2 ppm).
- FT-IR : Validates functional groups (C-O stretch at ~1100 cm⁻¹ for methoxy).
Cross-reference spectral data with NIST Chemistry WebBook and PubChem entries to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Absorb with inert materials (e.g., silica gel) and neutralize with dilute acetic acid.
Adhere to GHS Category 2 guidelines for skin/eye irritation and consult SDS from Aladdin or Cayman Chemical for compound-specific risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics:
- I² Statistic : Quantifies the percentage of total variation due to heterogeneity (values >50% indicate significant variability).
- Subgroup Analysis : Stratify studies by experimental models (e.g., in vitro vs. in vivo) or dosage ranges.
Apply random-effects models to account for between-study variance, as described in Cochrane guidelines .
Q. What strategies improve the compound’s receptor binding selectivity in neuropharmacological studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy position, alkyl chain length) and compare binding affinities using radioligand assays.
- Isomer Comparisons : Para- and meta-methoxy isomers (e.g., as in methoxyamphetamines) exhibit distinct serotoninergic activities, guiding positional optimization .
- Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT2A) to predict selectivity.
Q. How do solvent polarity and storage conditions influence this compound’s stability?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Solvent Effects : Use non-polar solvents (e.g., hexane) to minimize hydrolysis; avoid protic solvents like methanol.
- Degradation Pathways : NIST data suggests oxidative decomposition of methoxy groups under prolonged light exposure; store in amber vials at -20°C .
Tables
Table 1 : Key Synthetic Parameters and Their Impact
Table 2 : Heterogeneity Metrics for Meta-Analysis (Example)
| Study Group | I² Value | Interpretation |
|---|---|---|
| In vitro models | 75% | High heterogeneity; subgroup analysis needed |
| In vivo models | 30% | Moderate heterogeneity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
